Enhanced Halogen Bond Donor Strength: 6-Iodo vs. 6-Bromo Pyridinone in DFT Calculations
DFT calculations comparing 6-halogenated 2-pyridones reveal that the 6-iodo derivative possesses a significantly more pronounced σ-hole and higher calculated electrostatic potential (Vs,max) than its 6-bromo counterpart, directly quantifying its superior capacity as a halogen bond donor [1]. This difference is experimentally manifested in the solid state, where the 6-iodo pyridinone forms stronger, more directional halogen bonds that dominate crystal packing motifs, an interaction less pronounced for 6-bromo and negligible for 6-chloro analogs [1].
| Evidence Dimension | Halogen Bond Donor Strength (σ-hole magnitude) |
|---|---|
| Target Compound Data | Vs,max = +41.5 kcal/mol (calculated for 6-iodo-2-pyridone tautomer) [1] |
| Comparator Or Baseline | 6-Bromo-2-pyridone: Vs,max = +34.2 kcal/mol [1] |
| Quantified Difference | ΔVs,max = +7.3 kcal/mol (21% increase for iodo) |
| Conditions | DFT calculations at M06-2X/def2-TZVPP level of theory; solid-state X-ray crystallography |
Why This Matters
This quantitative difference in halogen bond donor strength is critical for scientists designing supramolecular assemblies or exploiting halogen bonding for molecular recognition; the 6-iodo variant provides a stronger, more reliable interaction than the 6-bromo alternative.
- [1] Voelkel, M. H. H., et al. Evaluation of 6-Halogenated 2-Pyridone Moieties as Halogen Bond Donors. Eur. J. Org. Chem. 2022, e202200211. DOI: 10.1002/ejoc.202200211. View Source
